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molecular formula C8H9NO3S B2585384 [(Thiophene-2-carbonyl)amino] acetic acid methyl ester CAS No. 63203-31-6

[(Thiophene-2-carbonyl)amino] acetic acid methyl ester

Cat. No. B2585384
M. Wt: 199.22
InChI Key: GCYJJPOBYJQNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144906B2

Procedure details

To 250 ml of a suspension of 12.56 g of methyl 2-aminoacetate hydrochloride in dichloromethane, 20.24 g of triethylamine was added, and stirred for 30 minutes at room temperature. After ice-cooling, 20 ml of a solution of 14.66 g of 2-thenoyl chloride in dichloromethane was added dropwise slowly. The ice-bath was removed and the mixture was stirred for 14 hours at room temperature. The precipitated crystals were collected by filtration and washed with dichloromethane. The solvent was removed from the filtrate by distillation under reduced pressure. To the residue was added t-butyl methyl ether to precipitate. The both products were combined to provide 17.20 g of the objective compound as brownish crystals.
[Compound]
Name
suspension
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
20.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
14.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.[C:15]1([C:20](Cl)=[O:21])[S:19][CH:18]=[CH:17][CH:16]=1>ClCCl>[C:15]1([C:20]([NH:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])=[O:21])[S:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
suspension
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
12.56 g
Type
reactant
Smiles
Cl.NCC(=O)OC
Name
Quantity
20.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
14.66 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 14 hours at room temperature
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added t-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
to precipitate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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